4-(Phenoxymethyl)benzohydrazide
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Overview
Description
4-(Phenoxymethyl)benzohydrazide is a chemical compound with the CAS Number: 377769-37-4 . It has a molecular weight of 242.28 and its IUPAC name is 4-(phenoxymethyl)benzohydrazide . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-(Phenoxymethyl)benzohydrazide is 1S/C14H14N2O2/c15-16-14(17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17) . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Therapeutic Potentials of Bidentate Ligands Derived from Benzohydrazide
Benzohydrazide derivatives, including 4-(Phenoxymethyl)benzohydrazide, have been studied for their therapeutic potentials. They have been used to synthesize hydrazone ligands and their mononuclear transition metal complexes. These complexes have shown significant potential as malaria and oxidant controlling agents. The biological assessment revealed that some of these complexes were potent inhibitors of malarial and oxidant infections .
Antimalarial Applications
The synthesized hydrazone ligands and their metal complexes have been tested against malaria. The complex (10) has shown the highest ability to control malaria with a comparable IC50 value to quinine .
Antioxidant Applications
The same hydrazone ligands and their metal complexes have also been tested for their antioxidant properties. Again, the complex (10) has shown the highest ability to control oxidant infections with a comparable IC50 value to ascorbic acid .
Molecular Docking
Molecular docking studies have been conducted against the highly potent HL2 ligand and its complexes to corroborate the acquired biological findings. The theoretical investigations also advocate the more potency of complex (10) through significant binding affinity, binding modes, hardness, softness, etc .
Pharmacological Activity of 1,3,4-Oxadiazoles
Compounds containing 1,3,4-oxadiazole units, which can be synthesized from benzohydrazide derivatives, have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Bioisosteres for Carboxylic Acids, Esters, and Carboxamides
1,3,4-Oxadiazole heterocyclic compounds, which can be synthesized from benzohydrazide derivatives, have attracted interest in medicinal chemistry as surrogates (bioisosteres) for carboxylic acids, esters, and carboxamides .
Safety and Hazards
The safety information for 4-(Phenoxymethyl)benzohydrazide indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-(phenoxymethyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-16-14(17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRWARELOUENL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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